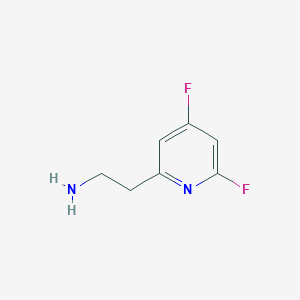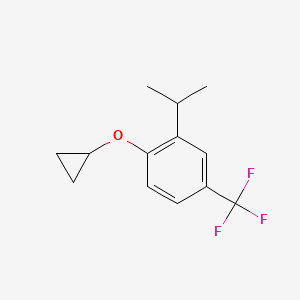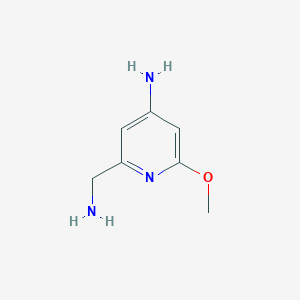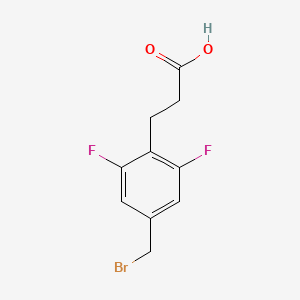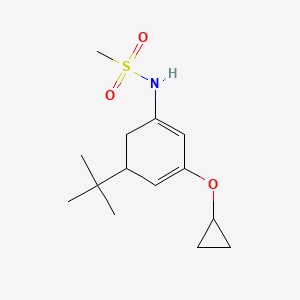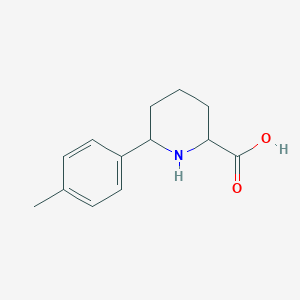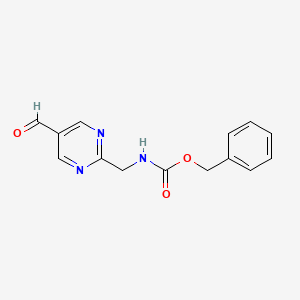
Benzyl ((5-formylpyrimidin-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((5-formylpyrimidin-2-yl)methyl)carbamate is an organic compound that features a benzyl carbamate group attached to a pyrimidine ring with a formyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((5-formylpyrimidin-2-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with 5-formylpyrimidine-2-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Benzyl ((5-carboxypyrimidin-2-yl)methyl)carbamate.
Reduction: Benzyl ((5-hydroxymethylpyrimidin-2-yl)methyl)carbamate.
Substitution: Various benzyl-substituted carbamates depending on the substituent used.
Scientific Research Applications
Benzyl ((5-formylpyrimidin-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for understanding enzyme specificity and mechanism.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Benzyl ((5-formylpyrimidin-2-yl)methyl)carbamate involves its interaction with biological molecules through its carbamate and formyl groups. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. The formyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Benzyl carbamate: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Formylpyrimidine-2-ylmethanol: Lacks the carbamate group, limiting its applications in enzyme studies and drug design.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: A similar compound with different substituents, used in anti-fibrotic research.
Uniqueness: Benzyl ((5-formylpyrimidin-2-yl)methyl)carbamate is unique due to the presence of both the formyl and carbamate groups, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
benzyl N-[(5-formylpyrimidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C14H13N3O3/c18-9-12-6-15-13(16-7-12)8-17-14(19)20-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,17,19) |
InChI Key |
BNAOKWSOHPGYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


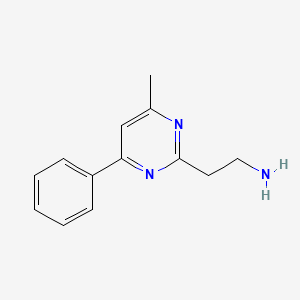
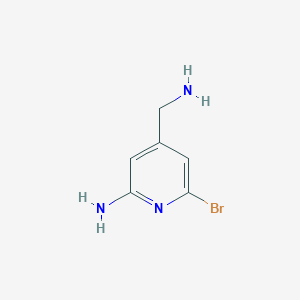
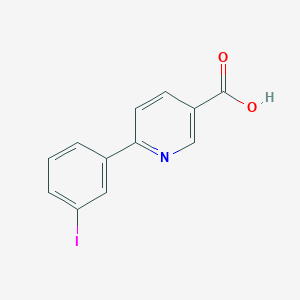
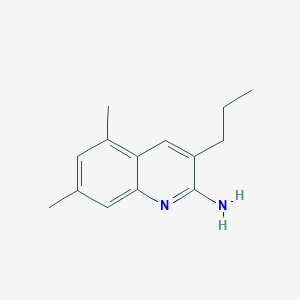
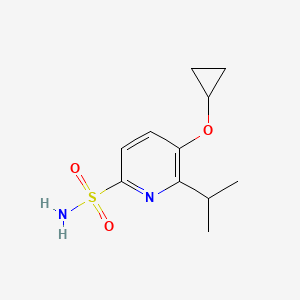
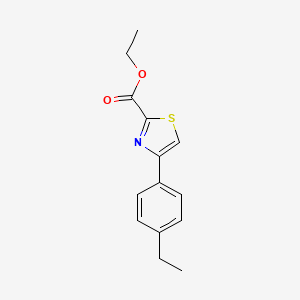
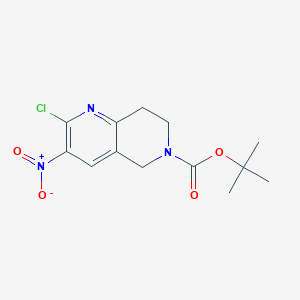
![Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B14851004.png)
